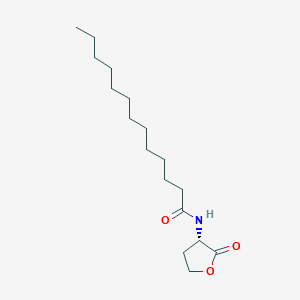

N-tridecanoyl-L-Homserine lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

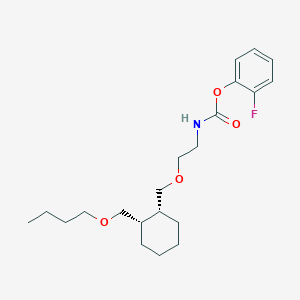

N-tridecanoyl-L-Homserine lactone: is a member of the N-acyl homoserine lactone family, which are signaling molecules involved in bacterial quorum sensing. This compound is characterized by a rare odd-numbered acyl carbon chain and is produced in trace amounts by both wild-type and mutant strains of Yersinia pseudotuberculosis . Quorum sensing is a regulatory system that controls gene expression in response to cell population density, playing a crucial role in bacterial communication and pathogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tridecanoyl-L-Homserine lactone can be synthesized through a series of chemical reactions involving the acylation of homoserine lactone with tridecanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the homoserine lactone and the tridecanoic acid .

Industrial Production Methods: the synthesis methods used in laboratories can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-tridecanoyl-L-Homserine lactone undergoes various chemical reactions, including:

Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid and amide.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups on the acyl chain.

Substitution: The acyl chain can undergo substitution reactions to introduce different functional groups or modify the chain length

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products:

Hydrolysis: Hydroxy acid and amide.

Oxidation: Hydroxylated or carbonylated derivatives.

Substitution: Modified acyl chain derivatives

Scientific Research Applications

N-tridecanoyl-L-Homserine lactone has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of N-acyl homoserine lactones.

Biology: Investigated for its role in bacterial quorum sensing and its effects on gene expression and bacterial behavior.

Medicine: Explored for its potential in developing anti-virulence therapies that target quorum sensing pathways to inhibit bacterial pathogenicity.

Industry: Utilized in the development of biosensors and analytical methods for detecting quorum sensing molecules .

Mechanism of Action

N-tridecanoyl-L-Homserine lactone exerts its effects through quorum sensing, a process where bacteria communicate and coordinate their behavior based on population density. The compound binds to specific receptor proteins, such as LuxR-type transcriptional regulators, which then activate or repress the expression of target genes involved in various physiological processes, including virulence, biofilm formation, and secondary metabolite production .

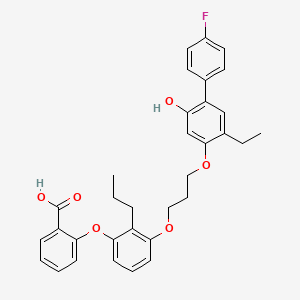

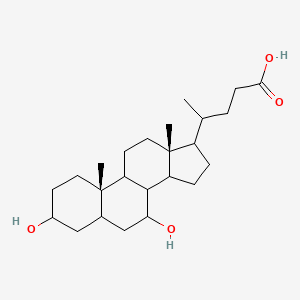

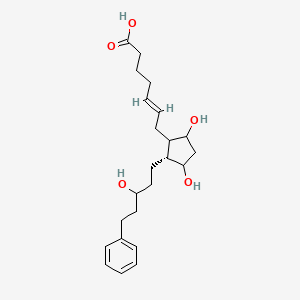

Comparison with Similar Compounds

- N-decanoyl-L-Homserine lactone

- N-dodecanoyl-L-Homserine lactone

- N-tetradecanoyl-L-Homserine lactone

Comparison: N-tridecanoyl-L-Homserine lactone is unique due to its rare odd-numbered acyl carbon chain, which distinguishes it from other N-acyl homoserine lactones that typically have even-numbered acyl chains. This structural difference can influence its binding affinity to receptor proteins and its overall biological activity .

Properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]tridecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)18-15-13-14-21-17(15)20/h15H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHZLNSEWMAGNV-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B7852579.png)

![5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate](/img/structure/B7852637.png)

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B7852648.png)